Differential Reactivity in Methanol Esterification: MMT vs. Terephthalic Acid (TPA)
In the esterification with methanol at 110°C, the reaction rate constant for the second carboxyl group of terephthalic acid (TPA) is 1.18 times greater than that of the first. This study, which utilized monomethyl terephthalate (MMT) as a direct model for the partially esterified intermediate, demonstrates the non-equivalent reactivity of the two acid groups [1]. The ratio of the two rate constants (k₂/k₁) was experimentally determined to be 1.18 ± 0.07, confirming that the esterification of the first acid group significantly alters the electronic environment and reactivity of the second [1]. This finding is critical for process chemists aiming to synthesize MMT itself or to understand the kinetic trap in producing DMT from TPA.
| Evidence Dimension | Reaction Rate Constant Ratio (k₂/k₁) for Methanol Esterification |
|---|---|
| Target Compound Data | 1.18 ± 0.07 (ratio of rate constant for second carboxyl group to first) |
| Comparator Or Baseline | 1.0 (theoretical baseline for equal reactivity of both carboxyl groups in TPA) |
| Quantified Difference | 18% higher reaction rate for the second carboxyl group after the first is esterified to MMT |
| Conditions | Esterification of terephthalic acid and monomethylterephthalate with methanol at 110°C |
Why This Matters
This quantifies the kinetic advantage of using MMT as a starting material for asymmetric modifications, as the remaining acid group is more reactive than the first, enabling more efficient subsequent reactions.
- [1] Campadelli, F., & Nicora, C. (1972). A study on the esterification of terephthalic acid. Chimica e l'Industria (Milan), 54(8), 695-698. View Source
